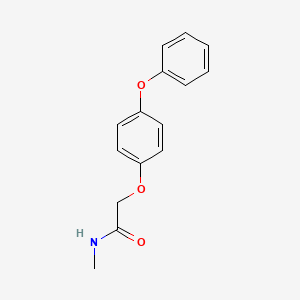
(E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene is an organic compound belonging to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This particular compound features two trichlorophenyl groups attached to the diazene moiety, making it a chlorinated aromatic diazene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene typically involves the reaction of 2,3,5-trichloroaniline and 3,4,5-trichloroaniline with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction proceeds through the formation of diazonium salts, which then couple to form the diazene compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted chlorinated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in studying the effects of chlorinated aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The chlorinated aromatic rings may also contribute to its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(2,4,6-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene
- (E)-1-(2,3,4-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene
Uniqueness
(E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene is unique due to the specific positioning of chlorine atoms on the phenyl rings, which can influence its chemical reactivity and interactions. This unique structure may result in distinct properties and applications compared to other similar compounds.
Propiedades
Número CAS |
923027-10-5 |
|---|---|
Fórmula molecular |
C12H4Cl6N2 |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
(2,3,5-trichlorophenyl)-(3,4,5-trichlorophenyl)diazene |
InChI |
InChI=1S/C12H4Cl6N2/c13-5-1-7(14)12(18)10(2-5)20-19-6-3-8(15)11(17)9(16)4-6/h1-4H |
Clave InChI |
CSNNQKYAESGGIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=NC2=C(C(=CC(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)




![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)

![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)

![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)



